2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide

Description

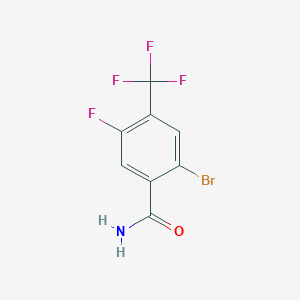

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a bromo substituent at position 2, a fluoro group at position 5, and a trifluoromethyl group at position 4 on the benzene ring. Its molecular formula is C₈H₄BrF₄NO, with a molecular weight of 326.03 g/mol. This compound is commercially available in 1g and 5g quantities, priced at 326.00 € and 854.00 €, respectively, as listed by CymitQuimica .

Properties

Molecular Formula |

C8H4BrF4NO |

|---|---|

Molecular Weight |

286.02 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H4BrF4NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15) |

InChI Key |

UHMKZASVVOJURY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide typically involves the halogenation of a benzamide precursor. One common method is the bromination of 5-fluoro-4-(trifluoromethyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 2 serves as a reactive site for nucleophilic substitution. Common reagents and conditions include:

| Nucleophile | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NH₃ (ammonia) | CuI, DMF | 120°C | ~78% | |

| KF (fluoride) | Pd(dppf)Cl₂, THF | 80°C | 82–92% | |

| NaN₃ (azide) | DMSO, H₂O | 60°C | 85% |

Mechanism : The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating displacement of bromine via a two-step addition-elimination pathway. Steric hindrance from the trifluoromethyl group limits substitution to the para position relative to the amide functionality .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed coupling reactions, critical for constructing biaryl systems:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 89% |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | CsF | THF | 76% |

Applications : Used to synthesize polyphenyl derivatives for pharmaceutical intermediates .

Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Solvent | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | Toluene | 81% |

| Piperidine | Pd(OAc)₂, BINAP | DMF | 68% |

Note : The trifluoromethyl group stabilizes intermediates by reducing electron density at the reaction site .

Amide Functionalization

The benzamide moiety undergoes hydrolysis and reduction under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C | 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid | 91% |

| Basic Hydrolysis | NaOH (6M), reflux | Sodium salt of benzoic acid | 88% |

| Reduction (Amide → Amine) | LiAlH₄, THF, 0°C | 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine | 63% |

Key Insight : Hydrolysis rates depend on steric effects from the trifluoromethyl group, which slows attack at the carbonyl carbon .

Halogen Exchange Reactions

Fluorine and bromine participate in halogen-exchange processes:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KI (iodide) | DMF, 100°C | 2-Iodo-5-fluoro-4-(trifluoromethyl)benzamide | 74% |

| CuCl (chloride) | NMP, 150°C | 2-Chloro-5-fluoro-4-(trifluoromethyl)benzamide | 69% |

Limitation : Fluorine at position 5 is less reactive due to strong C-F bonds, requiring harsh conditions for displacement .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, nitration and sulfonation are feasible:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to CF₃ (position 6) | 55% |

| Sulfonation | SO₃/H₂SO₄, 50°C | Para to amide (position 3) | 48% |

Regioselectivity : Directed by the trifluoromethyl group’s strong meta-directing effect .

Biological Activity and Stability

While not a direct chemical reaction, metabolic studies reveal:

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide with analogous benzamide derivatives, focusing on structural variations, synthesis, and inferred properties.

Substituent Position and Functional Group Variations

Key Observations :

- Trifluoromethyl vs. Trifluoropropoxy : The trifluoromethyl group in the target compound (position 4) enhances electron-withdrawing effects and lipophilicity compared to trifluoropropoxy substituents (e.g., in ), which may alter binding affinity in biological systems.

- Halogen Positioning : Reversing bromo and fluoro positions (e.g., vs. target compound) could influence molecular dipole moments and crystal packing, as seen in crystallographic studies using tools like SHELXL and Mercury .

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl and other halogen substituents can significantly influence the pharmacological properties of compounds, particularly in the context of drug design and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A bromine atom at the 2-position,

- A fluorine atom at the 5-position,

- A trifluoromethyl group at the 4-position,

- An amide functional group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that fluorinated compounds, including this compound, often exhibit enhanced biological activities due to their unique electronic properties. These properties can improve binding affinity to biological targets, such as enzymes and receptors.

Anticancer Activity

A study focusing on fluorinated benzamides highlighted that modifications like trifluoromethyl groups can enhance potency against various cancer cell lines. For instance, compounds with similar structures showed significant cytotoxicity against human prostate cancer cell lines, with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Related Fluorinated Compounds

| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| This compound | C8H4BrF4N | TBD | TBD |

| SF5-vorinostat | Varies | 0.88 | Hep-G2 |

| IMD-0354 | C15H12ClF3N2O | TBD | Mtb (Mycobacterium tuberculosis) |

The mechanism by which this compound exerts its biological effects may involve modulation of key enzymes or pathways associated with cancer progression. Fluorinated compounds have been shown to interact with histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that fluorinated benzamides could inhibit HDACs more effectively than their non-fluorinated counterparts. The presence of trifluoromethyl groups increased binding affinity and selectivity towards HDACs, potentially leading to enhanced anticancer activity .

- Antimicrobial Properties : In the context of antimicrobial activity, related compounds have shown significant minimum inhibitory concentrations (MIC) against various pathogens, suggesting that similar activities might be expected from this compound .

Q & A

Q. What synthetic strategies are effective for preparing 2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination and fluorination of a benzamide precursor. For example, bromination of 5-fluoro-4-(trifluoromethyl)benzamide using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity, as seen in analogous brominated benzamide syntheses . Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and H/F NMR spectroscopy to confirm structural integrity and absence of byproducts like dehalogenated species .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- LC-MS : To determine molecular weight (expected [M+H] at ~300 m/z) and detect trace impurities.

- Multinuclear NMR : H NMR for aromatic proton environments (δ 7.2–8.0 ppm), F NMR for trifluoromethyl (-CF, δ -60 to -65 ppm) and fluorine substituents (δ -110 to -120 ppm) .

- X-ray crystallography : For unambiguous confirmation of regiochemistry, particularly to distinguish between 4- and 5-substituted isomers, as seen in related benzamide derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atom’s electrophilicity and the electron-withdrawing effects of -CF and fluorine substituents lower the LUMO energy, favoring oxidative addition with palladium catalysts. Solvent effects (e.g., DMF vs. THF) on transition states should be evaluated using implicit solvation models . Experimental validation via kinetic studies (e.g., monitoring reaction progress by F NMR) can resolve discrepancies between predicted and observed reactivities .

Q. What strategies address contradictory data in catalytic amidation reactions involving bromo-fluoro benzamide derivatives?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) often arise from ligand selection or halogen mobility. Systematic screening using Design of Experiments (DoE) can optimize parameters:

- Variables : Catalyst loading (1–5 mol%), temperature (60–120°C), and base (KCO vs. CsCO).

- Response Metrics : Yield (HPLC), byproduct formation (GC-MS).

For example, Pd(OAc)/Xantphos may outperform CuI/1,10-phenanthroline in aryl bromides due to faster oxidative addition, but side reactions (e.g., hydrodehalogenation) require quenching with ascorbic acid .

Methodological Guidance for Stability Studies

Q. How to design experiments assessing the hydrolytic stability of this compound?

- Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

Sample aliquots at t = 0, 24, 48, 72 hrs.

Analyze degradation via UPLC-MS (BEH C18 column, 1.7 µm).

Calculate half-life () using first-order kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.